molecular formula C11H20O2 B1683398 Undecylenic acid CAS No. 112-38-9

Undecylenic acid

Cat. No.: B1683398
CAS No.: 112-38-9
M. Wt: 184.27 g/mol
InChI Key: FRPZMMHWLSIFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecylenic acid, also known as 10-undecenoic acid, is an organic compound with the formula CH₂=CH(CH₂)₈CO₂H. It is an unsaturated fatty acid and appears as a colorless oil. This compound is primarily used in the production of Nylon-11 and in the treatment of fungal infections of the skin. Additionally, it serves as a precursor in the manufacture of various pharmaceuticals, personal hygiene products, cosmetics, and perfumes .

Mechanism of Action

Target of Action

Undecylenic acid primarily targets Candida albicans , an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae . Hyphae formation is associated with active infections and virulence .

Mode of Action

This compound exerts its antifungal effects by interfering with the cell membrane of Candida and other fungi . It disrupts the structure and function of the fungal cell wall, leading to leakage of cellular contents and ultimately causing the death of the fungus . It also inhibits the morphogenesis of Candida albicans, preventing it from transforming into its fungal form .

Biochemical Pathways

The toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . Specifically, it inhibits the conversion of yeast to the hyphal form, which is associated with active infection, via inhibition of fatty acid biosynthesis .

Pharmacokinetics

This compound is a topical antifungal agent, and its pharmacokinetics largely depend on its formulation. For instance, when compounded with zinc or calcium, it forms zinc undecylenate or calcium undecylenate, respectively . The astringent action of zinc helps in reducing inflammation .

Result of Action

The result of this compound’s action is the destruction of the fungal cell wall, leading to the death of the fungus . This disruption of the cell wall structure and function prevents the fungus from growing and spreading, effectively treating the fungal infection .

Action Environment

The antifungal effects of this compound and its salts are sensitive to pH . Their antifungal activities are pronounced at a pH range from 4.5, but above pH 6.0, the salts are less active than the free acid, perhaps due to the suppression of the salt at higher pH levels . Therefore, for effective in vivo action, they must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH .

Biochemical Analysis

Biochemical Properties

Undecylenic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to exert fungicidal or fungistatic actions . It is suggested that many organic fatty acids, including this compound, possess antifungal properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is used against fungal skin infections, such as athlete’s foot, ringworm, tinea cruris, or other generalized infections by Candida albicans . It influences cell function by inhibiting the growth of fungus (fungistatic) and provides relief from itching, burning, irritation, soreness, redness, scaling, and discomfort associated with fungal infections .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It disrupts the structure and function of the fungal cell wall, leading to leakage of cellular contents and ultimately causing the death of the fungus . In terms of its antifungal effects against Candida albicans, this compound inhibits morphogenesis . It was found to inhibit the conversion of yeast to the hyphal form, which are associated with active infection, via inhibition of fatty acid biosynthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is suggested that this compound inhibits biofilm formation of Candida albicans with optimal concentration above 3 mM and disrupts hyphal growth at concentration above 4 mM

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to 11-aminoundecanoic acid on an industrial scale . This aminocarboxylic acid is the precursor to Nylon-11 . This compound is also reduced to undecylene aldehyde, which is valued in perfumery .

Preparation Methods

Undecylenic acid is typically prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves cracking the methyl ester of ricinoleic acid to yield both this compound and heptanal. This reaction is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to obtain this compound .

Chemical Reactions Analysis

Undecylenic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include steam for pyrolysis, and specific catalysts for oxidation and reduction processes. Major products formed from these reactions include heptanal, undecylene aldehyde, and 11-aminoundecanoic acid .

Comparison with Similar Compounds

Undecylenic acid is unique due to its bifunctional properties and its ability to inhibit fungal growth. Similar compounds include:

This compound stands out due to its specific use in the production of Nylon-11 and its effectiveness as an antifungal agent .

Properties

IUPAC Name

undec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96451-28-4
Record name 10-Undecenoic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96451-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8035001
Record name 10-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid
Record name 10-Undecenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecylenic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9590
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Undecylenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 10-Undecenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg
Record name Undecylenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Undecylenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether
Record name Undecylenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Undecylenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 10-Undecenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.910 - 0.917
Record name 10-Undecenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Mechanism of Action

Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH.
Record name Undecylenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112-38-9, 1333-28-4
Record name Undecylenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylenic acid [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name undecylenic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name undecylenic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Undecenoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undec-10-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECYLENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Undecylenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

24.5 °C
Record name Undecylenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11117
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Undecylenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecylenic acid
Reactant of Route 2
Reactant of Route 2
Undecylenic acid
Reactant of Route 3
Undecylenic acid
Reactant of Route 4
Undecylenic acid
Reactant of Route 5
Reactant of Route 5
Undecylenic acid
Reactant of Route 6
Reactant of Route 6
Undecylenic acid
Customer
Q & A

Q1: How does undecylenic acid exert its antifungal effects?

A1: this compound effectively inhibits the formation of biofilms by Candida albicans []. This inhibition is linked to several mechanisms:

  • Morphological Transition Inhibition: this compound prevents the transformation of C. albicans from its yeast form to the filamentous form, particularly at concentrations above 4 mM [].
  • Cellular Damage: Even at lower concentrations, the compound causes visible damage to the cell surface, leading to a crumpled appearance and an overall atrophied cellular morphology as observed under scanning electron microscopy [].
  • Suppression of Virulence Factors: this compound downregulates the transcription of hydrolytic enzymes crucial for C. albicans virulence. These enzymes include secreted aspartic protease, lipase, and phospholipase [].
  • Impact on Hyphal Formation: The compound significantly reduces the expression of genes crucial for hyphal formation, such as HWP1. This downregulation contributes to a poorly structured biofilm in the presence of this compound [].

Q2: What is the chemical structure of this compound?

A2: this compound is a monounsaturated fatty acid with a terminal alkene group.

Q3: What is its molecular formula and weight?

A3: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol [].

Q4: What spectroscopic data is available for this compound?

A4: Key spectroscopic characteristics include:* Infrared (IR) Spectroscopy: Utilized to study relaxation processes and phase transitions in systems containing this compound, particularly when embedded in porous matrices like silica gel [, ].
Powder X-ray Diffraction:* Employed to investigate the crystalline structure of this compound, especially in its nanocrystalline form within porous silicon matrices [].

Q5: What is known about the stability of this compound in different formulations?

A5: While specific stability data is limited in the provided research, it's known that this compound is commonly formulated in creams, ointments, and powders for topical applications [, , , ]. Formulation strategies likely involve optimizing pH, using suitable excipients, and employing packaging that protects from light and moisture.

Q6: What is the safety profile of this compound?

A6:
Topical Use: Generally considered safe and well-tolerated for topical use [, ].* Oral Administration:* Past use in high doses for psoriasis raised concerns about potential toxicity [, , , ]. Further research is needed to establish its safety profile for systemic administration.

Q7: What analytical methods are used to quantify this compound in pharmaceutical preparations?

A7:* High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, this compound and its salts can be quantified in pharmaceutical products using HPLC with spectrophotometric detection [].* Volumetric Methods: Direct neutralization volumetric methods and EDTA complexometry have been suggested and validated for quantifying this compound and zinc undecylenate, respectively, in cream formulations [].

Q8: What are some potential future directions for research on this compound?

A8: Given its known antifungal activity, research could focus on:

  • Mechanism of Action in Cancer Cells: Investigating the recently discovered pro-apoptotic activity of this compound in tumor cells and its potential as an anti-cancer agent [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.